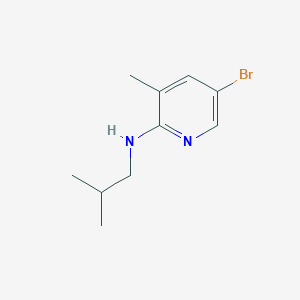

5-Bromo-N-isobutyl-3-methyl-2-pyridinamine

Description

Chemical Name: 5-Bromo-N-isobutyl-3-methyl-2-pyridinamine

Molecular Formula: C₁₀H₁₅BrN₂

Molecular Weight: 243.15 g/mol

CAS Number: 1220037-23-9

Structural Features:

- A pyridine ring substituted with a bromine atom at position 5, a methyl group at position 3, and an isobutylamine group at position 2.

This compound belongs to the pyridinamine class, known for applications in medicinal chemistry and materials science due to their hydrogen-bonding capabilities and modular substitution patterns .

Properties

IUPAC Name |

5-bromo-3-methyl-N-(2-methylpropyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-7(2)5-12-10-8(3)4-9(11)6-13-10/h4,6-7H,5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSONKVHJGUTZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NCC(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis typically begins with .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group and the pyridine ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products:

Substitution Products: Various substituted pyridinamine derivatives.

Oxidation Products: Oxidized forms of the pyridine ring and amino group.

Reduction Products: Reduced forms of the pyridine ring and amino group.

Coupling Products: Aryl or alkyl-substituted pyridinamine derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in various catalytic reactions.

Biology:

Biochemical Studies: Utilized in studies involving enzyme inhibition and receptor binding.

Medicine:

Pharmaceutical Research: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

Material Science: Used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 5-Bromo-N-isobutyl-3-methyl-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the isobutyl group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following table compares 5-Bromo-N-isobutyl-3-methyl-2-pyridinamine with closely related pyridinamine derivatives:

Comparative Analysis of Properties

Steric and Electronic Effects

- Halogen Influence : Bromine’s larger atomic radius (vs. Cl) enhances van der Waals interactions and may increase lipophilicity .

- Hydrogen Bonding : The NH group in this compound enables intermolecular hydrogen bonding, as observed in crystal structures of analogues like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine .

Pharmacological Potential

- Antimicrobial Activity: Pyridinamines with electron-withdrawing groups (e.g., Br, NO₂) show enhanced activity against Gram-positive bacteria .

- Anti-Tumor Properties : Brominated pyridines, such as 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, demonstrate inhibitory effects on cancer cell lines .

Biological Activity

5-Bromo-N-isobutyl-3-methyl-2-pyridinamine (C10H15BrN2) is a pyridine derivative notable for its potential biological applications. This compound features a bromine atom at the 5-position, an isobutyl group at the nitrogen atom, and a methyl group at the 3-position of the pyridine ring. Its unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom and isobutyl group enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways. This compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Biological Activity Evaluation

Research indicates that this compound exhibits significant biological properties, particularly in enzyme inhibition and receptor binding. Below are summarized findings from various studies:

Antimicrobial Activity

In studies focusing on antimicrobial properties, derivatives similar to this compound have shown promising results against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Compounds related to this pyridinamine exhibited MIC values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating potent antibacterial activity .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cytotoxicity : In vitro assays demonstrated that certain derivatives induced apoptosis in cancer cell lines such as MCF-7. For example, a related compound showed an IC50 value of 2.93 µM, suggesting effective cytotoxicity .

- Mechanism : The induction of caspase activation (caspase-3 and caspase-9) was noted, indicating a pro-apoptotic effect through intrinsic pathways .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-3-methylpyridin-2-amine | Lacks isobutyl group | Lower hydrophobicity, less bioactive |

| 2-Amino-5-bromo-3-nitropyridine | Contains nitro group instead of isobutyl | Altered reactivity and activity |

The presence of the isobutyl group in this compound enhances hydrophobicity and facilitates cell membrane permeability, making it more effective in biological applications compared to its analogs.

Case Studies

- Antibacterial Screening : A study on thiazolopyridine derivatives indicated that modifications similar to those in this compound resulted in significant antibacterial activity against clinical strains, supporting further exploration for antibiotic development .

- Anticancer Research : Investigations into apoptosis induction revealed that compounds with structural similarities to this compound significantly activated caspases in cancer cells, highlighting their potential as therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.